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InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1
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Chlamydocin is a histone deacetylase (HDAC) inhibitor that was originally isolated from D. chlamydosporia and has anticancer properties. It is selective for HDAC1 over HDAC6 (IC50 = 0.15 and 1,100 nM, respectively). Chlamydocin increases acetylation of histone H3 and histone H4 in A2780 cells when used at concentrations ranging from 1 to 1,000 nM. It inhibits growth of A2780, Malme-3M, MCF-7, HT-29, and HeLa cancer cells (IC50s = 0.36, 45, 5.3, 4.3, and 14 nM, respectively). Chlamydocin increases lifespan by 10% in a P185 mouse allograft model when administered at doses ranging from 20 to 160 mg/kg.
Chlamydocin is a histone deacetylase (HDAC) inhibitor with anticancer properties. Chlamydocin increases acetylation of histone H3 and histone H4 and inhibits growth of A2780, Malme-3M, MCF-7, HT-29, and HeLa cancer cells. Chlamydocin also increases lifespan by 10% in a P185 mou...